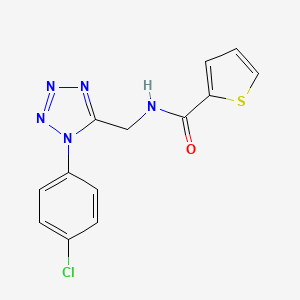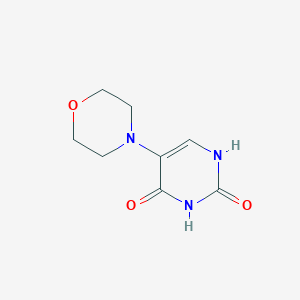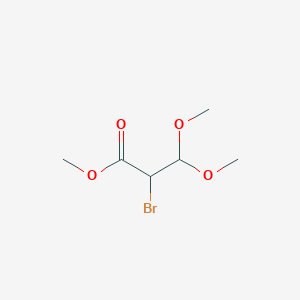
2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives with similar structural features, such as the presence of a fluorine atom and a morpholino group, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of interest due to their pharmacological properties. Paper describes the synthesis of a series of benzenesulfonamide derivatives, where the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency and increase COX1/COX-2 selectivity. This suggests that the synthesis of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide would likely involve a similar strategic placement of a fluorine atom to achieve desired biological effects.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. In paper , the X-ray crystal structure of a related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was determined, showing that it crystallizes in a monoclinic P21/c space group. This level of structural detail is important for understanding how such compounds might interact with biological targets. The molecular structure of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide would also be expected to influence its biological interactions and could be studied using similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by their functional groups. The presence of a fluorine atom can affect the electron distribution within the molecule, potentially altering its reactivity. While the provided papers do not detail specific chemical reactions involving the compound of interest, the synthesis and biological evaluation of similar compounds in paper imply that the reactivity of the fluorine-substituted sulfonamides is suitable for interactions with biological enzymes such as COX-2.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are important for their practical application. The papers provided do not offer specific data on the physical and chemical properties of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide. However, the crystallization of a related compound from acetonitrile, as mentioned in paper , suggests that solubility in organic solvents could be a characteristic of this class of compounds. Additionally, the introduction of a fluorine atom as discussed in paper could influence the compound's stability and solubility.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition
Compounds with benzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The introduction of a fluorine atom in such compounds has been found to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity, leading to potential therapeutic applications for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. For example, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, identified as a potent and selective COX-2 inhibitor, is currently undergoing clinical trials for such treatments (Hashimoto et al., 2002).
Fluorophores for Zinc Detection
Fluorophores that can specifically detect Zinc(II) ions are crucial for studying intracellular zinc levels, which play significant roles in various biological processes. The structural modification of benzenesulfonamide derivatives to include fluorophores can lead to enhanced fluorescence when bound by Zinc(II), providing valuable tools for biochemical research (Kimber et al., 2001).
Fluorinating Reagents
The synthesis and application of fluorinating reagents, such as those involving benzenesulfonimide derivatives, are critical in organic chemistry for introducing fluorine atoms into molecules. These reagents, when applied to substrates like oxindoles, can afford fluorinated products, which are of interest in pharmaceutical chemistry due to the impact of fluorination on the biological activity and pharmacokinetic properties of compounds (Zhu et al., 2015).
Antioxidant and Enzyme Inhibitory Properties
Sulfonamides incorporating structural motifs like 1,3,5-triazine have shown potential antioxidant properties and the ability to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, making these compounds potential candidates for therapeutic intervention (Lolak et al., 2020).
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-24-9-8-17-14-16(6-7-19(17)24)20(25-10-12-28-13-11-25)15-23-29(26,27)21-5-3-2-4-18(21)22/h2-7,14,20,23H,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJLWXJVHPRNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)
![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)


![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)
![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)
